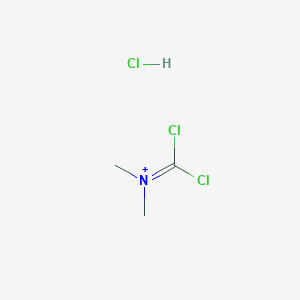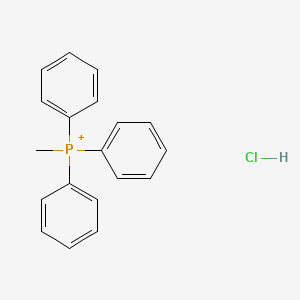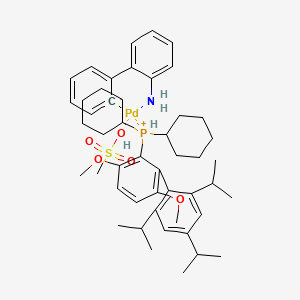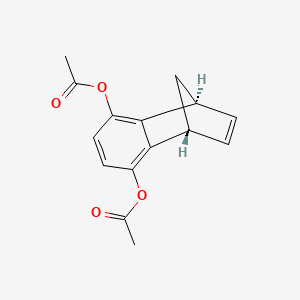![molecular formula C23H25NO6 B12061396 (2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid CAS No. 1217457-38-9](/img/structure/B12061396.png)
(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido (2S)-2-(9H-fluoren-9-ilmetoxocarbonil(15N)amino)-4-[(2-metilpropan-2-il)oxi]-4-oxobutanoico es un complejo compuesto orgánico con una estructura única que incluye un grupo fluorenilmetoxocarbonilo, un grupo amino marcado con nitrógeno-15 y un éster tert-butílico
Métodos De Preparación
Rutas de síntesis y condiciones de reacción
La síntesis del ácido (2S)-2-(9H-fluoren-9-ilmetoxocarbonil(15N)amino)-4-[(2-metilpropan-2-il)oxi]-4-oxobutanoico típicamente involucra múltiples pasos, incluyendo la protección de los grupos amino, la esterificación y la introducción de etiquetas isotópicas. Las rutas sintéticas comunes pueden incluir:
Protección del grupo amino: El grupo amino se protege utilizando el grupo fluorenilmetoxocarbonilo (Fmoc) para evitar reacciones no deseadas durante los pasos subsecuentes.
Esterificación: El grupo ácido carboxílico se esterifica con alcohol tert-butílico en condiciones ácidas para formar el éster tert-butílico.
Introducción de la etiqueta isotópica: La etiqueta de nitrógeno-15 se introduce utilizando reactivos marcados isotópicamente.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar la síntesis a gran escala utilizando sintetizadores de péptidos automatizados, los cuales permiten un control preciso de las condiciones de reacción y la producción eficiente del compuesto deseado.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido (2S)-2-(9H-fluoren-9-ilmetoxocarbonil(15N)amino)-4-[(2-metilpropan-2-il)oxi]-4-oxobutanoico puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede ser oxidado utilizando agentes oxidantes como peróxido de hidrógeno o permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como hidruro de litio y aluminio o borohidruro de sodio.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en el grupo fluorenilmetoxocarbonilo o el éster tert-butílico.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio.
Reducción: Hidruro de litio y aluminio, borohidruro de sodio.
Sustitución: Nucleófilos como aminas o tioles.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
El ácido (2S)-2-(9H-fluoren-9-ilmetoxocarbonil(15N)amino)-4-[(2-metilpropan-2-il)oxi]-4-oxobutanoico tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas complejas y péptidos.
Biología: Se emplea en el estudio de la estructura y función de las proteínas, particularmente en experimentos de etiquetado isotópico.
Medicina: Se investiga su posible uso en el desarrollo de medicamentos y como herramienta de diagnóstico.
Industria: Se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción del ácido (2S)-2-(9H-fluoren-9-ilmetoxocarbonil(15N)amino)-4-[(2-metilpropan-2-il)oxi]-4-oxobutanoico involucra su interacción con objetivos y vías moleculares específicas. El grupo fluorenilmetoxocarbonilo puede actuar como grupo protector, mientras que la etiqueta de nitrógeno-15 permite el seguimiento y análisis en diversos ensayos bioquímicos. Los efectos del compuesto están mediados a través de sus interacciones con enzimas, receptores y otras biomoléculas.
Comparación Con Compuestos Similares
Compuestos similares
Ácido (2S)-2-(9H-fluoren-9-ilmetoxocarbonilamino)-4-[(2-metilpropan-2-il)oxi]-4-oxobutanoico: Estructura similar pero sin la etiqueta de nitrógeno-15.
Ácido (2S)-2-(9H-fluoren-9-ilmetoxocarbonil(15N)amino)-4-oxobutanoico: Carece del grupo éster tert-butílico.
Singularidad
La presencia de la etiqueta de nitrógeno-15 y el grupo éster tert-butílico hace que el ácido (2S)-2-(9H-fluoren-9-ilmetoxocarbonil(15N)amino)-4-[(2-metilpropan-2-il)oxi]-4-oxobutanoico sea único. Estas características mejoran su utilidad en estudios de etiquetado isotópico y proporcionan grupos funcionales adicionales para modificaciones químicas.
Propiedades
Número CAS |
1217457-38-9 |
|---|---|
Fórmula molecular |
C23H25NO6 |
Peso molecular |
412.4 g/mol |
Nombre IUPAC |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C23H25NO6/c1-23(2,3)30-20(25)12-19(21(26)27)24-22(28)29-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,24,28)(H,26,27)/t19-/m0/s1/i24+1 |
Clave InChI |
FODJWPHPWBKDON-FVCGIFTNSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)C[C@@H](C(=O)O)[15NH]C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
SMILES canónico |
CC(C)(C)OC(=O)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


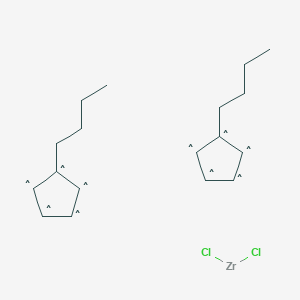

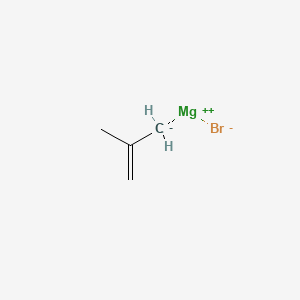


![(S)-1-[(R)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}ethyldi-tert](/img/structure/B12061340.png)
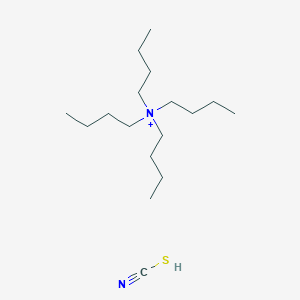

![tetrasodium;[[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-methyloxolan-3-yl]oxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12061365.png)
